(2S)-1-[[3-iodo-5-(trifluoromethyl)pyridin-2-yl]amino]propan-2-ol
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Overview
Description
(2S)-1-[[3-iodo-5-(trifluoromethyl)pyridin-2-yl]amino]propan-2-ol is a complex organic compound characterized by the presence of an iodine atom, a trifluoromethyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[[3-iodo-5-(trifluoromethyl)pyridin-2-yl]amino]propan-2-ol typically involves multiple stepsThe final step involves the coupling of the iodinated and trifluoromethylated pyridine with an amino alcohol under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of catalysts and solvents is crucial to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[[3-iodo-5-(trifluoromethyl)pyridin-2-yl]amino]propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of the pyridine ring.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
(2S)-1-[[3-iodo-5-(trifluoromethyl)pyridin-2-yl]amino]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of (2S)-1-[[3-iodo-5-(trifluoromethyl)pyridin-2-yl]amino]propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-5-trifluoromethyl-pyridine: Shares the trifluoromethyl and iodine substituents but lacks the amino alcohol moiety.
3-Iodo-5-((trifluoromethyl)thio)pyridin-2-amine: Contains a similar pyridine ring with iodine and trifluoromethyl groups but has a different functional group attached.
3-(Trifluoromethyl)pyridin-2-ol: Similar pyridine structure with a trifluoromethyl group but lacks the iodine atom.
Uniqueness
The uniqueness of (2S)-1-[[3-iodo-5-(trifluoromethyl)pyridin-2-yl]amino]propan-2-ol lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both iodine and trifluoromethyl groups enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
(2S)-1-[[3-iodo-5-(trifluoromethyl)pyridin-2-yl]amino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3IN2O/c1-5(16)3-14-8-7(13)2-6(4-15-8)9(10,11)12/h2,4-5,16H,3H2,1H3,(H,14,15)/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWVJTDBHUMUAU-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C=C(C=N1)C(F)(F)F)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC1=C(C=C(C=N1)C(F)(F)F)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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